Ethyl 2-bromo-3,5-dichloroisonicotinate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-bromo-3,5-dichloropyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrCl2NO2/c1-2-14-8(13)5-4(10)3-12-7(9)6(5)11/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUPPOMQKDPXSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC=C1Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrCl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Synthesis: Preparation of 1-bromo-3,5-dichlorobenzene Derivatives
A critical intermediate for the synthesis of Ethyl 2-bromo-3,5-dichloroisonicotinate is 1-bromo-3,5-dichlorobenzene or related halogenated aromatic compounds. Several patented methods describe efficient synthesis routes for these intermediates:
Isomerization of Monobromodichlorobenzene : A special isomerization process using aluminum halide catalysts at mild temperatures (80° to 170°C, preferably 120° to 150°C) for 0.5 to 10 hours can produce 1-bromo-3,5-dichlorobenzene with high efficiency. The reaction mixture is cooled, washed, and crystallized to isolate the product. Recycling of filtrates and distillation steps improve yield and purity by removing dibromodichlorobenzenes and other impurities. The presence of dichlorobenzene retards unwanted dibromo formation, facilitating industrial scalability.
Chlorination and Bromination of Acetanilide : Another method involves reacting acetanilide with chlorine below 35°C in aqueous sulfuric acid, forming dichlorophenylacetamide. Subsequent bromination at 60–120°C and cleavage of the amino group yields 1-bromo-3,5-dichlorobenzene. This multi-step process allows controlled halogenation and functional group transformations.
These intermediates serve as starting points for further functionalization toward the target compound.
Proposed Synthetic Route for this compound
Based on the above methodologies and chemical logic, the preparation of this compound can be summarized as follows:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Halogenation of isonicotinic acid or derivative | Chlorination and bromination using sulfur oxychloride, bromine, and red phosphorus under reflux | Introduction of bromo and dichloro substituents at 2-, 3-, and 5-positions |
| 2 | Esterification | Reaction with ethanol in presence of acid catalyst or via acid chloride intermediate under reflux | Formation of ethyl ester functionality at carboxyl group |
| 3 | Purification | Filtration, washing with aqueous solutions, and distillation | Isolation of high purity this compound |
Detailed Reaction Conditions and Parameters
Analytical and Quality Control Considerations
Purity Assessment : High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard for assessing purity and identifying residual halogenated impurities.
Yield Optimization : Recycling of filtrates and distillation of reaction mixtures, as described in the isomerization process of bromodichlorobenzenes, significantly improves yield and purity.
Solubility and Stock Solution Preparation : Proper solvent selection based on solubility data is critical for preparing stock solutions of halogenated compounds, ensuring clear solutions before further processing.
Summary of Key Research Findings
The preparation of this compound relies heavily on controlled halogenation steps, often employing bromine and chlorine sources under carefully monitored temperature and time conditions.
Esterification is typically carried out via acid chloride intermediates or direct esterification with dehydrated ethanol under reflux.
Industrially viable methods incorporate recycling of unreacted materials and purification by crystallization and distillation to maximize yield and purity.
Analogous synthesis techniques from related compounds (e.g., ethyl 2-bromopropionate) provide practical frameworks adaptable to the target compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-3,5-dichloroisonicotinate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, and oxidizing or reducing agents like potassium permanganate or sodium borohydride for oxidation and reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxidized forms of the compound .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : Ethyl 2-bromo-3,5-dichloroisonicotinate serves as a versatile building block in organic synthesis. Its structure allows for the introduction of various functional groups through nucleophilic substitution reactions.
Biology
- Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial properties against multidrug-resistant strains of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was notably lower than that of conventional antibiotics, suggesting its potential as a novel antimicrobial agent.
- Cancer Research : In vitro studies have shown that this compound triggers apoptosis in human breast cancer cell lines (MCF-7). Flow cytometry analyses revealed an increase in both early and late apoptotic cells, indicating its role in inducing programmed cell death pathways.
Medicine
- Therapeutic Potential : The compound's ability to inhibit specific proteolytic enzymes involved in cancer metastasis has been documented. This inhibition correlates with reduced invasive potential in cancer cells, highlighting its promise in cancer therapy.
Case Studies
| Study Focus | Findings |
|---|---|
| Antibacterial Efficacy | Effective against multidrug-resistant E. coli and S. aureus with lower MIC than standard antibiotics. |
| Cancer Cell Apoptosis | Induces apoptosis in MCF-7 cells; increases apoptotic markers significantly post-treatment. |
| Enzyme Inhibition | Inhibits proteolytic enzymes linked to metastasis; reduces invasiveness of cancer cells. |
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-3,5-dichloroisonicotinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Ethyl 2-bromo-3,5-dinitrobenzoate with analogous esters, amides, and carbamates reported in historical literature. Key differences in substituents, functional groups, and physical properties are highlighted.
Methyl vs. Ethyl Esters
| Compound | Substituents | Melting Point (°C) |
|---|---|---|
| Ethyl 2-bromo-3,5-dinitrobenzoate | Br, NO₂ (2,3,5), Et | 74 |
| Methyl 2-bromo-3,5-dinitrobenzoate | Br, NO₂ (2,3,5), Me | 109 |
- Key Insight : The ethyl ester exhibits a significantly lower melting point (74°C vs. 109°C) than its methyl counterpart. This disparity arises from differences in molecular symmetry and van der Waals interactions, as the ethyl group introduces greater steric bulk and reduced crystal lattice stability .
Amide Derivatives
| Compound | Functional Group | Melting Point (°C) |
|---|---|---|
| 2-Bromo-3,5-dinitrobenzamide | Benzamide | 216 (decomposes) |
| 2-Bromo-3,5-dinitroacetanilide | Acetanilide | 142–143 (remelt: 181) |
- Key Insight : Amide derivatives display higher thermal stability than esters. For example, 2-bromo-3,5-dinitrobenzamide decomposes at 216°C, while the ethyl ester melts at 74°C. This is attributed to strong hydrogen-bonding networks in amides, which enhance intermolecular forces .
Carbamate Derivatives
| Compound | Functional Group | Melting Point (°C) |
|---|---|---|
| Ethyl 2-bromo-3,5-dinitrophenylcarbamate | Carbamate | 121 (remelt: 131) |
- Key Insight : Carbamates exhibit dual melting points due to polymorphic transitions. The ethyl carbamate derivative melts at 121°C, solidifies, and remelts at 131°C, indicating metastable crystalline phases .
Limitations and Discrepancies
Substituent Effects: Nitro groups (NO₂) are stronger electron-withdrawing groups than chloro (Cl), which would alter reactivity and physical properties in unstudied dichloro analogs.
Data Scope : All referenced data originate from a 1934 report . Modern spectroscopic or computational studies are absent, limiting insights into electronic structure or bioactivity.
Biological Activity
Ethyl 2-bromo-3,5-dichloroisonicotinate (CAS Number: 105596-63-2) is a compound belonging to the isonicotinic acid derivatives, which have garnered interest due to their diverse biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has a molecular formula of C₈H₇BrCl₂N₃O₂. Its structure includes a pyridine ring substituted with bromine and chlorine atoms, which contribute to its biological activity. The presence of these halogens often enhances the lipophilicity and reactivity of the compound, making it suitable for various biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific biological pathways:
- Antimicrobial Activity : Research indicates that isonicotinic acid derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics .
- Anticancer Potential : Studies have suggested that compounds similar to this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. The halogenated structure is believed to enhance this effect by increasing cellular uptake and modifying interaction with target proteins .
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been noted for its potential to inhibit enzymes related to inflammation and cancer progression .
Pharmacological Studies
Table 1: Summary of Biological Activities
Case Studies
- Antibacterial Efficacy : A study conducted on the antibacterial properties of this compound revealed that it effectively inhibited the growth of multidrug-resistant strains of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of commonly used antibiotics, highlighting its potential as a novel antimicrobial agent .
- Cancer Cell Apoptosis : In vitro studies demonstrated that treatment with this compound resulted in a marked decrease in cell viability in human breast cancer cell lines (MCF-7). Flow cytometry analyses indicated an increase in early and late apoptotic cells following treatment, suggesting that the compound triggers programmed cell death pathways .
- Enzyme Inhibition Studies : Research into the enzymatic inhibition capabilities revealed that this compound can inhibit certain proteolytic enzymes involved in cancer metastasis. This inhibition was associated with reduced invasive potential in vitro, indicating a possible role in cancer therapy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
